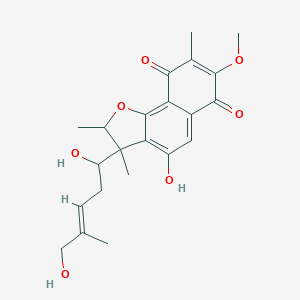
3-(1,5-Dihydroxy-4-methyl-3-pentenyl)-2,3-dihydro-4-hydroxy-7-methoxy-2,3,8-trimethylnaphtho(1,2-b)furan-6,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,5-Dihydroxy-4-methyl-3-pentenyl)-2,3-dihydro-4-hydroxy-7-methoxy-2,3,8-trimethylnaphtho(1,2-b)furan-6,9-dione, also known as plumbagin, is a natural product found in the roots of the medicinal plant Plumbago zeylanica. It has been used in traditional medicine for centuries to treat a variety of ailments including inflammation, pain, and cancer. In recent years, plumbagin has gained attention from the scientific community for its potential as a therapeutic agent in cancer treatment.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound 5-Hydroxy-3-methylnaphtho[2,3-c]furan-4,9-dione, a metabolite isolated from Aloe ferox and Bulbine capitata, has been synthesized through a sequence involving annulation reactions and subsequent construction of the furan ring. This process highlighted the formation of several unusual products which can be rationalized by the intermediacy of a reactive o-quinone methide (Piggott & Wege, 2003).
- A study on the roots of Bulbine capitata yielded new compounds related to naphtho[2,3-c]furan-4,9-dione, with structures determined based on spectroscopic data (Bezabih, Motlhagodi, & Abegaz, 1997).
Photophysical and Photochemical Reactions
- Research into photoinduced molecular transformations involving 2-hydroxyphenanthrene-1,4-dione and various electron-rich alkenes has shown the formation of compounds related to 3-(1,5-Dihydroxy-4-methyl-3-pentenyl)-2,3-dihydro-4-hydroxy-7-methoxy-2,3,8-trimethylnaphtho(1,2-b)furan-6,9-dione, revealing insights into regioselective [3 + 2] photoaddition (Suginome et al., 1994).
Biological Activity and Applications
- Isofuranonaphthoquinones derived from the roots of Bulbine capitata, which are structurally related to the queried compound, have shown antioxidant and weak antiplasmodial activities, indicating potential medicinal applications (Bezabih et al., 2001).
- Compounds structurally similar to 3-(1,5-Dihydroxy-4-methyl-3-pentenyl)-2,3-dihydro-4-hydroxy-7-methoxy-2,3,8-trimethylnaphtho(1,2-b)furan-6,9-dione have been synthesized and tested for anticancer activity, showing varying degrees of cytotoxicity against cancer cell lines (Breyer et al., 2011).
properties
CAS RN |
125108-66-9 |
|---|---|
Product Name |
3-(1,5-Dihydroxy-4-methyl-3-pentenyl)-2,3-dihydro-4-hydroxy-7-methoxy-2,3,8-trimethylnaphtho(1,2-b)furan-6,9-dione |
Molecular Formula |
C24H20F6PSb |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-[(E)-1,5-dihydroxy-4-methylpent-3-enyl]-4-hydroxy-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione |
InChI |
InChI=1S/C22H26O7/c1-10(9-23)6-7-15(25)22(4)12(3)29-21-16-13(8-14(24)17(21)22)19(27)20(28-5)11(2)18(16)26/h6,8,12,15,23-25H,7,9H2,1-5H3/b10-6+ |
InChI Key |
FBOIBFWCHWNBOE-UXBLZVDNSA-N |
Isomeric SMILES |
CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C(C/C=C(\C)/CO)O |
SMILES |
CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C(CC=C(C)CO)O |
Canonical SMILES |
CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C(CC=C(C)CO)O |
Other CAS RN |
125224-54-6 |
synonyms |
furaquinocin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





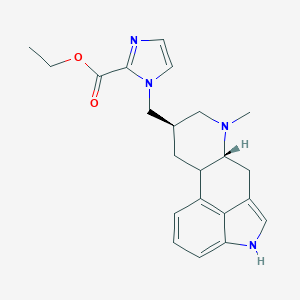

![2-[(8S,9S,10S,11S,13S,14S,17R)-13-formyl-11-hydroxy-10-methyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl hydrogen sulfate](/img/structure/B219808.png)


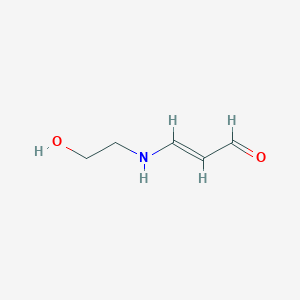

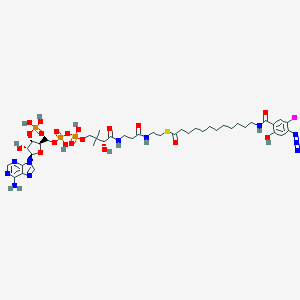
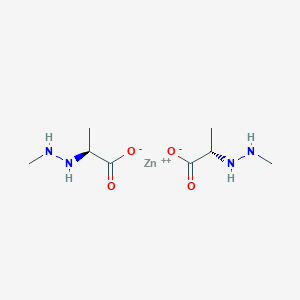
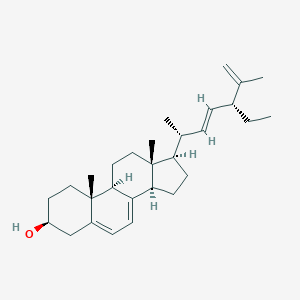
![Potassium;[(2R,3R,4S,5S)-5-[(2S,3R,4S,5R,6R)-6-(hydroxymethyl)-2,3,4,5-tetrasulfooxyoxan-2-yl]-3,4-disulfooxy-5-(sulfooxymethyl)oxolan-2-yl]methyl sulfate](/img/structure/B219910.png)
